Cholesterol Sulfate (sodium salt)

Description

Biological Significance of Cholesterol Sulfate (B86663) in Mammalian Systems

Cholesterol sulfate is a multifaceted molecule that plays a crucial role in numerous physiological processes. It is a key component of cell membranes, where it contributes to their stability. nih.gov For instance, it protects erythrocytes from osmotic lysis and is involved in the process of sperm capacitation. nih.gov Furthermore, it is present in platelet membranes and supports platelet adhesion. nih.govnih.gov

The regulatory functions of cholesterol sulfate are extensive. It can modulate the activity of serine proteases, which are involved in processes such as blood clotting and fibrinolysis. nih.govresearchgate.net Through its ability to regulate specific protein kinase C isoforms and modulate the specificity of phosphatidylinositol 3-kinase, cholesterol sulfate is an active participant in signal transduction pathways. nih.gov

In the skin, cholesterol sulfate is integral to the differentiation of keratinocytes, inducing genes that encode for essential components of the epidermal barrier. nih.govnih.gov This "cholesterol sulfate cycle," involving its synthesis by cholesterol sulfotransferase (SULT2B1b) in the lower epidermis and its subsequent desulfation by steroid sulfatase (STS) in the outer layers, is a potent regulator of epidermal differentiation, barrier function, and desquamation. nih.govnih.gov An accumulation of cholesterol sulfate, as seen in the genetic disorder X-linked ichthyosis where STS is non-functional, leads to abnormal scaling and a compromised skin barrier. wikipedia.orgnih.govresearchgate.net

Cholesterol sulfate also plays a significant role in steroidogenesis, the process of steroid hormone synthesis. It can act as a precursor for the formation of pregnenolone (B344588) sulfate. researchgate.netnih.gov Concurrently, it functions as a naturally occurring inhibitor of steroidogenesis by affecting the movement of cholesterol within the mitochondria, thereby regulating the magnitude of the steroidogenic response. nih.govnih.gov

Historical Context of Cholesterol Sulfate Research

The discovery of cholesterol sulfate dates back to the 1930s, when it was first identified as a key component of the skin's lipid barrier. ontosight.ai Early research established its role in maintaining the skin's hydration and pH balance. ontosight.ai It was later recognized as a normal constituent of red blood cell "ghosts," suggesting its involvement in membrane structure and stability. researchgate.net

A significant milestone in understanding its function came with the proposal of the "epidermal cholesterol sulfate cycle" by Epstein et al. in 1984. nih.gov This concept highlighted the dynamic synthesis and degradation of cholesterol sulfate within the epidermis and its regulatory importance. nih.gov Subsequent research has delved deeper into its molecular mechanisms, revealing its influence on various enzymes and signaling pathways. nih.govresearchgate.net The identification of its role as an inhibitor of steroidogenesis in the late 1980s further expanded the known physiological functions of this molecule. nih.gov

Scope and Research Objectives for Cholesterol Sulfate Investigations

Current and future research on cholesterol sulfate is focused on several key areas. A primary objective is to further elucidate the molecular mechanisms through which it exerts its diverse regulatory effects. nih.govresearchgate.net This includes a deeper understanding of its interactions with proteins and its role in complex signaling networks.

Investigating the biophysical implications of cholesterol sulfate at the membrane level is another active area of research. mdpi.comnih.gov Studies are exploring how its presence affects membrane fluidity, organization, and surface potential in different cellular contexts. mdpi.comnih.gov

Furthermore, there is a growing interest in the pathophysiological roles of cholesterol sulfate. nih.govnih.gov Research is ongoing to understand how alterations in cholesterol sulfate levels contribute to various diseases, which could pave the way for novel therapeutic strategies. nih.govnih.gov The development of more sensitive and accurate analytical methods for quantifying cholesterol sulfate and its metabolites in biological samples is also a critical objective to support these research endeavors. nih.govresearchgate.netnih.gov

Physicochemical Properties of Cholesterol Sulfate (sodium salt)

| Property | Value | Reference |

| Chemical Formula | C27H45NaO4S | nih.gov |

| Molecular Weight | 488.7 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid | americanelements.comchemicalbook.com |

| Solubility | Soluble in organic solvents like DMSO and dimethyl formamide | caymanchem.com |

| Storage | -20°C | chemicalbook.comcaymanchem.com |

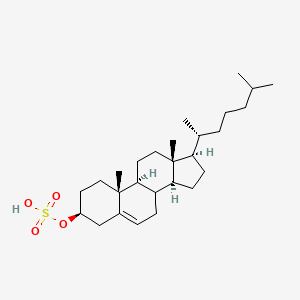

Structure

3D Structure

Properties

Molecular Formula |

C27H46O4S |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22?,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

BHYOQNUELFTYRT-XKZBTVAGSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |

Origin of Product |

United States |

Cholesterol Sulfate Biosynthesis and Enzymology

The endogenous synthesis of cholesterol sulfate (B86663) is a two-step enzymatic process that ensures a regulated supply of this important molecule for various bodily functions.

Role of Inorganic Sulfate Activation via PAPS Synthase Complex

The journey of cholesterol sulfate biosynthesis begins with the activation of inorganic sulfate. This critical step is orchestrated by the bifunctional 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase complex. nih.gov This enzyme complex first catalyzes the reaction of inorganic sulfate with adenosine (B11128) triphosphate (ATP) to form adenosine-5'-phosphosulfate (B1198388) (APS). In the subsequent step, the APS kinase domain of the PAPS synthase complex phosphorylates APS at the 3'-position to generate PAPS, the universal sulfonate donor for all sulfotransferase reactions. nih.govnih.govnih.govresearchgate.net This activation of sulfate is an absolute prerequisite for its transfer onto the cholesterol molecule.

Sulfonation of Cholesterol: Sulfotransferase (SULT) Isoforms, including SULT2B1b and SULT2B1a

With the activated sulfate donor, PAPS, readily available, the final step in cholesterol sulfate biosynthesis is the transfer of the sulfonate group to the 3β-hydroxyl group of cholesterol. This reaction is catalyzed by a specific family of enzymes known as sulfotransferases (SULTs).

In humans, the primary enzyme responsible for the sulfonation of cholesterol is SULT2B1b . nih.govnih.govnih.gov This isoform exhibits a high affinity and specificity for cholesterol, earning it the name "cholesterol sulfotransferase". nih.govnih.gov SULT2B1b is a member of the SULT2 family of sulfotransferases, which are known to sulfate steroids and other similar molecules. frontiersin.org

Another isoform, SULT2B1a , is a splice variant of the SULT2B1 gene and differs from SULT2B1b in its N-terminal sequence. nih.gov While both isoforms share a significant portion of their structure, this N-terminal variation dramatically alters their substrate specificity. nih.gov SULT2B1b is the predominant isoform involved in cholesterol sulfonation in various tissues. nih.govnih.gov

Cholesterol Sulfate Metabolism and Desulfation

The levels of cholesterol sulfate in the body are tightly regulated not only by its synthesis but also by its breakdown, a process known as desulfation.

Steroid Sulfatase (STS) Activity and Genetic Basis

The hydrolysis of the sulfate group from cholesterol sulfate, converting it back to cholesterol, is catalyzed by the enzyme steroid sulfatase (STS) . wikipedia.orgwikipedia.orgnih.gov STS, also known as steryl-sulfatase, is a microsomal enzyme that acts on a variety of sulfated steroids. wikipedia.orgportlandpress.com

The gene encoding STS is located on the X chromosome. wikipedia.orgnih.govnih.gov Mutations or deletions in the STS gene lead to a condition known as X-linked ichthyosis, a genetic disorder characterized by the accumulation of cholesterol sulfate in the skin, resulting in dry, scaly skin. wikipedia.orgwikipedia.orgnih.gov This highlights the critical role of STS in maintaining cholesterol homeostasis in the epidermis.

Interconversion of Cholesterol Sulfate with Other Sterol Sulfates

Steroid sulfatase is not exclusively specific to cholesterol sulfate. It also catalyzes the hydrolysis of other steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEA-S) and estrone (B1671321) sulfate, converting them into their unconjugated, biologically active forms. wikipedia.orgportlandpress.com This broad substrate specificity means that STS plays a pivotal role in the interconversion of a pool of sulfated steroids, thereby regulating the availability of active steroid hormones. For instance, the desulfation of DHEA-S by STS provides a precursor for the synthesis of androgens and estrogens. wikipedia.org While cholesterol sulfate can be converted to pregnenolone (B344588) sulfate in the adrenal glands, the primary metabolic fate regulated by STS in most tissues is its conversion back to cholesterol. nih.govmiami.edu

Cellular and Tissue Specificity of Cholesterol Sulfate Biosynthesis and Metabolism

The synthesis and breakdown of cholesterol sulfate are not ubiquitous processes but are instead localized to specific cells and tissues, reflecting the diverse physiological roles of this molecule.

SULT2B1b , the key enzyme for cholesterol sulfate synthesis, is selectively expressed in various tissues, including the skin, liver, prostate, and platelets. nih.govnih.govnih.govahajournals.org In the epidermis, the synthesis of cholesterol sulfate by SULT2B1b is crucial for the regulation of keratinocyte differentiation and the formation of the skin barrier. nih.govnih.gov The presence of SULT2B1b in platelets suggests a role for locally synthesized cholesterol sulfate in platelet function and blood coagulation. ahajournals.org

Conversely, steroid sulfatase (STS) exhibits a broader tissue distribution, with particularly high levels of activity in the liver and placenta. nih.govoup.com The widespread expression of STS ensures the efficient removal of the sulfate group from circulating steroid sulfates, including cholesterol sulfate, thereby controlling their systemic levels and facilitating the release of active steroids in various target tissues. wikipedia.orgoup.com The gut microbiota has also been identified as a significant contributor to cholesterol sulfonation metabolism. rsc.org

This tissue-specific expression of the biosynthetic and metabolic enzymes for cholesterol sulfate underscores the precise spatial and temporal regulation of its levels, which is essential for its diverse biological functions.

Contribution of Other Tissues and Fluids

Red Blood Cells and Platelets: Cholesterol sulfate is a known constituent of red blood cell (erythrocyte) membranes, where it plays a role in membrane stabilization and protects against osmotic lysis. While direct synthesis within mature red blood cells is not fully established, platelets have been shown to express the cholesterol sulfotransferase SULT2B1b and are capable of synthesizing cholesterol sulfate.

Liver and Kidney: The liver expresses SULT2B1b and is involved in cholesterol sulfate metabolism. The kidneys also possess the enzymatic machinery for cholesterol sulfate synthesis. Specifically, the sulfotransferase SULT1C2 has been identified in kidney mitochondria and has been shown to convert mitochondrial cholesterol into cholesterol sulfate, which can influence mitochondrial respiration.

Brain: The brain maintains its own cholesterol homeostasis, largely independent of peripheral circulation. The sulfotransferase SULT2B1b is expressed in the brain, where it is involved in the sulfonation of cholesterol and its hydroxylated metabolites, such as 24-hydroxycholesterol. This process is thought to play a role in regulating the elimination of excess cholesterol from the brain.

Adrenal Glands: In the fetal adrenal gland, cholesterol sulfate is a significant substrate for the synthesis of various steroid sulfates. However, in adult adrenal glands, the direct synthesis of cholesterol sulfate from cholesterol appears to be minimal. Nevertheless, cholesterol sulfate is present endogenously within the mitochondria of adult adrenal cells, where it is thought to act as a regulator of steroid hormone production.

Uterine Endometrium and Intestine: The uterine endometrium exhibits dynamic changes in cholesterol sulfate metabolism. Studies in rabbits have shown a dramatic increase in cholesterol sulfotransferase activity and a corresponding surge in cholesterol sulfate levels during pseudopregnancy. The intestine is another site where the cholesterol sulfotransferase SULT2B1b is expressed, indicating local synthesis of cholesterol sulfate.

Seminal Plasma: Cholesterol sulfate is a significant lipid component of both seminal plasma and spermatozoa. Its presence is believed to contribute to sperm membrane stability and may play a role in the process of capacitation, the final maturation step that enables sperm to fertilize an egg. The cholesterol sulfate in seminal plasma is thought to originate from the tissues of the male reproductive tract.

Interactive Table: Cholesterol Sulfate Synthesis in Various Tissues

| Tissue/Fluid | Key Enzyme(s) | Evidence of Synthesis |

| Epidermis | SULT2B1b, STS | Primary site of synthesis and desulfation cycle. |

| Red Blood Cells | Not explicitly detailed | Present as a membrane component. |

| Platelets | SULT2B1b | Expresses the enzyme and synthesizes cholesterol sulfate. |

| Liver | SULT2B1b | Expresses the enzyme and is involved in metabolism. |

| Kidney | SULT1C2 | Synthesizes cholesterol sulfate in mitochondria. |

| Brain | SULT2B1b | Sulfonates cholesterol and its metabolites. |

| Adrenal Glands | (Fetal) | Metabolizes cholesterol sulfate for steroid synthesis. |

| Uterine Endometrium | Cholesterol Sulfotransferase | Activity is significantly upregulated during pseudopregnancy. |

| Intestine | SULT2B1b | Expresses the enzyme, indicating local synthesis. |

| Seminal Plasma | - | Present in high concentrations, originating from reproductive tissues. |

Gut Microbiota's Influence on Cholesterol Sulfate Metabolism

The gut microbiota has emerged as a significant contributor to the metabolism of cholesterol, including its conversion to cholesterol sulfate. This microbial activity can have a profound impact on host cholesterol homeostasis.

Microbial Steroid Sulfotransferase Activity (e.g., Bacteroides thetaiotaomicron)

Specific members of the gut microbiota possess the enzymatic machinery to sulfonate cholesterol. A key player in this process is the bacterium Bacteroides thetaiotaomicron. This prominent gut commensal expresses a sulfotransferase enzyme, identified as BT_0416, which is capable of converting cholesterol into cholesterol sulfate. oup.comacs.orgadrenoleukodystrophy.infonih.gov This microbial transformation represents a previously unrecognized pathway for the generation of cholesterol sulfate within the host. oup.comacs.orgadrenoleukodystrophy.infonih.gov Studies have shown that the presence of Bacteroides thetaiotaomicron can lead to increased levels of cholesterol sulfate in the host. nih.govrcsb.org

Host-Microbiota Interactions Affecting Cholesterol Sulfate Levels

Research has indicated that the presence and activity of these cholesterol-sulfating bacteria can influence host cholesterol levels. nih.govnih.gov The metabolic activity of the gut microbiota, therefore, adds another layer of complexity to the regulation of cholesterol homeostasis, with potential implications for health and disease. nih.govnih.govfrontiersin.org

Interactive Table: Gut Microbiota and Cholesterol Sulfate

| Microbial Species | Enzyme | Metabolic Action | Impact on Host |

| Bacteroides thetaiotaomicron | BT_0416 (Sulfotransferase) | Converts cholesterol to cholesterol sulfate. | Can increase host cholesterol sulfate levels and influence overall cholesterol metabolism. |

Cellular and Molecular Mechanisms of Cholesterol Sulfate Action

Cholesterol Sulfate (B86663) Interactions with Biological Membranes

As a component of cellular membranes, cholesterol sulfate is involved in maintaining membrane structure and function. Its unique chemical properties, including a hydrophilic sulfate group and a hydrophobic steroid ring, allow it to interact with other membrane components in specific ways.

Regulation of Membrane Stability and Fluidity

Cholesterol sulfate contributes to the stability of biological membranes. nih.gov Due to its amphipathic nature, it inserts into the lipid bilayer, with the sulfate group oriented toward the aqueous environment and the steroid ring interacting with the hydrophobic acyl chains of phospholipids. nih.govnih.gov This interaction helps to stabilize the membrane structure, protecting cells from osmotic stress and mechanical damage. For example, in red blood cells, cholesterol sulfate has been shown to protect against osmotic lysis. nih.gov

The presence of cholesterol sulfate also influences membrane fluidity. Studies using biomimetic membrane models have shown that increasing concentrations of cholesterol sulfate can lead to a slight decrease in membrane fluidity, particularly in cholesterol-poor membranes. mdpi.comnih.gov This effect is attributed to the ordering effect of cholesterol sulfate on the lipid organization within the membrane. mdpi.comnih.gov However, in cholesterol-rich membranes, the impact on fluidity is less pronounced. nih.gov The bulky sulfate group of cholesterol sulfate can create packing defects in the dense lipid layers of the stratum corneum, leading to increased fluidity in the sterol fraction of the membrane. nih.gov This modulation of fluidity is critical for various cellular functions that depend on the dynamic nature of the membrane, such as the activity of membrane-bound enzymes and receptors.

Table 1: Effect of Cholesterol Sulfate on Membrane Biophysical Properties

| Membrane Model | Cholesterol Content | Cholesterol Sulfate Concentration | Effect on Anisotropy (Fluidity) | Effect on Membrane Order |

| Cholesterol-Poor | Low | Increasing (2-10 mol%) | Slight increase (decreased fluidity) | Overall increasing effect |

| Cholesterol-Rich | High | Increasing (2-10 mol%) | Negligible | Overall increasing effect |

Influence on Membrane Fusion Processes

Cholesterol sulfate plays a significant role in regulating membrane fusion events, which are essential for processes like viral entry, fertilization, and neurotransmitter release. nih.govnih.gov It has been demonstrated that cholesterol sulfate can inhibit the fusion of enveloped viruses, such as the Sendai virus, with host cell membranes. nih.gov This inhibitory effect is attributed to the stabilizing influence of cholesterol sulfate on the membrane, making it more resistant to the conformational changes required for fusion.

In the context of fertilization, the interaction between calcium ions and cholesterol sulfate is crucial for the acrosome reaction in sperm. nih.gov While cholesterol sulfate alone acts as a membrane stabilizer, the presence of calcium can abolish this effect, leading to membrane destabilization and fusion of the sperm's acrosomal membrane with the plasma membrane. nih.gov This process is essential for the release of enzymes that allow the sperm to penetrate the egg.

Intermembrane Exchange Dynamics

The movement of lipids between different membranes is a fundamental process for maintaining cellular homeostasis. Research has shown that the intermembrane exchange rate of cholesterol sulfate is significantly faster than that of cholesterol. nih.gov Kinetic studies using liposomal vesicles have revealed that the rate of exchange for cholesterol sulfate is approximately 10-fold faster than for cholesterol. nih.gov

This rapid exchange is facilitated by the presence of the charged sulfate group, which makes the molecule more water-soluble and allows for more efficient transfer through the aqueous environment between membranes. nih.gov The kinetics of this exchange are biphasic, with a rapidly exchanging pool in the outer monolayer of the membrane and a slowly exchanging pool in the inner monolayer. nih.gov This dynamic exchange allows for the efficient distribution and sorting of cholesterol sulfate within the cell, contributing to its diverse physiological roles.

Role as a Surface-Located Membrane Molecule in Cell-Cell Processes

Positioned at the cell surface, cholesterol sulfate is involved in various cell-cell interaction processes. nih.govmdpi.com Its location at the water-lipid interface of the membrane makes it accessible for interactions with molecules on adjacent cells. nih.gov For instance, cholesterol sulfate is implicated in platelet adhesion, a critical step in blood clotting. nih.govresearchgate.net

In the skin, cholesterol sulfate plays a role in keratinocyte differentiation and the formation of the epidermal barrier. nih.govresearchgate.net An increase in cholesterol sulfate levels enhances intercellular cohesion in the stratum corneum. nih.gov It is also involved in T-cell receptor signaling, where it can modulate the activation of T-cells. nih.govnih.gov

Cholesterol Sulfate as a Signaling Molecule

Beyond its structural role in membranes, cholesterol sulfate also functions as a signaling molecule, influencing cellular processes by modulating the activity of specific proteins.

Modulation of Nuclear Receptor Activity (e.g., Retinoic Acid-Related Orphan Receptor Alpha, RORα)

Cholesterol sulfate has been identified as a natural ligand for the Retinoic Acid-Related Orphan Receptor alpha (RORα), a nuclear receptor that regulates genes involved in development, metabolism, and immunity. nih.govnih.gov By binding to the ligand-binding domain of RORα, cholesterol sulfate can modulate its transcriptional activity. nih.govdrugbank.com

This interaction has significant physiological implications. For example, in the skin, cholesterol sulfate can induce the expression of filaggrin, a protein essential for epidermal barrier function, by acting as a ligand for RORα. nih.gov The regulation of RORα activity by cholesterol sulfate also plays a role in controlling lipid and glucose metabolism. nih.gov Furthermore, studies have shown that cholesterol sulfate can influence the expression of genes regulated by RORα in the human endometrium. jst.go.jp While cholesterol and cholesterol sulfate have been suggested as RORα ligands, the precise physiological significance of this binding is still under investigation. nih.gov

Activation of Protein Kinase C (PKC) Isoforms (e.g., PKCη, PKCδ, PKCε)

Cholesterol sulfate has been identified as a significant activator of specific isoforms of Protein Kinase C (PKC), a family of enzymes crucial for regulating various cellular signal transduction pathways. nih.gov Research indicates that cholesterol sulfate can directly activate the η (eta), δ (delta), and ε (epsilon) isoforms of PKC. nih.govnih.gov This activation is a key mechanism in processes such as keratinocyte differentiation, where the accumulation of cholesterol sulfate coincides with the expression of PKC-regulated markers. nih.gov

In studies using cultured murine keratinocytes, treatment with cholesterol sulfate led to the selective translocation of PKCε, PKCη, and another isoform, PKCσ, from the cytosol to the cytoskeletal fraction. nih.gov This redistribution is a hallmark of PKC activation. Furthermore, in vitro assays have demonstrated that cholesterol sulfate can induce the kinase activity of these specific PKC isoforms, in some cases to a greater extent than phorbol (B1677699) esters, which are well-known PKC activators. nih.gov Interestingly, while cholesterol sulfate potently activates PKCη, PKCδ, and PKCε, it has a lesser effect on the α (alpha) and δ (delta) isoforms. nih.govaacrjournals.org The activation of PKCη by cholesterol sulfate is particularly noteworthy, as this isoform is predominantly expressed in epithelial tissues and is closely associated with epithelial differentiation. nih.govaacrjournals.org

Table 1: Cholesterol Sulfate's Effect on PKC Isoform Activity

| PKC Isoform | Effect of Cholesterol Sulfate | Cellular Process Implicated |

|---|---|---|

| PKCη (eta) | Strong Activation | Squamous cell differentiation |

| PKCδ (delta) | Activation | Squamous cell differentiation |

| PKCε (epsilon) | Strong Activation | Keratinocyte differentiation |

Regulation of Lipid Metabolism Pathways (e.g., HMG-CoA Reductase Inhibition, LXRα Suppression, AMPK Activation)

Cholesterol sulfate plays a multifaceted role in the regulation of lipid metabolism. One of its key actions is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. ahajournals.orgnih.gov By inhibiting this enzyme, cholesterol sulfate effectively reduces the endogenous production of cholesterol. ahajournals.orgnih.gov This inhibitory action is achieved by promoting the proteasomal degradation of HMG-CoA reductase. nih.gov

In addition to its impact on cholesterol synthesis, there is evidence to suggest that cholesterol sulfate may influence the liver X receptor alpha (LXRα) pathway. LXRα is a nuclear receptor that plays a central role in cholesterol homeostasis by promoting cholesterol efflux. While the direct suppressive effect of cholesterol sulfate on LXRα is an area of ongoing research, the interplay between cholesterol metabolites and LXR signaling is well-established. frontiersin.org Furthermore, the broader regulatory actions of cholesterol sulfate on lipid balance suggest a potential, though not yet fully elucidated, connection to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Interactions with Extracellular Matrix Proteins and Cellular Receptors

Beyond its intracellular signaling roles, cholesterol sulfate also engages in significant interactions with components of the extracellular environment and with receptors on the cell surface. These interactions are crucial for modulating cell adhesion, proteolytic activity, and immune responses.

Binding to Matrix Metalloproteinase-7 (MMP-7) and Modulation of Proteolytic Activity

Cholesterol sulfate binds to matrix metalloproteinase-7 (MMP-7), a protease that plays a critical role in the breakdown of the extracellular matrix. nih.govnih.gov This binding is not merely an attachment; it actively modulates the enzymatic activity of MMP-7. nih.govnih.gov Studies have shown that cholesterol sulfate can alter the substrate preference of MMP-7. nih.govnih.govnih.gov For instance, in the presence of cholesterol sulfate, the degradation of laminin-332 and fibronectin by MMP-7 is significantly accelerated, while the breakdown of other substrates like casein is inhibited. nih.govnih.gov This differential regulation of MMP-7's proteolytic activity suggests a sophisticated mechanism by which cholesterol sulfate can influence tissue remodeling, cell migration, and potentially cancer cell metastasis. nih.govshsmu.edu.cn The interaction is non-competitive, with cholesterol sulfate decreasing the activity of MMP-7 towards a synthetic substrate with a Ki value of 11 ± 3 μM. tandfonline.com

Table 2: Modulation of MMP-7 Substrate Degradation by Cholesterol Sulfate

| Substrate | Effect of Cholesterol Sulfate on MMP-7 Catalyzed Degradation |

|---|---|

| Laminin-332 | Accelerated |

| Fibronectin | Accelerated |

| Casein | Inhibited |

Modulation of Immune Cell Receptor Signaling (e.g., T-cell Receptor, DOCK2-mediated Rac Activation)

Cholesterol sulfate has emerged as a significant modulator of immune cell function, particularly through its influence on T-cell receptor (TCR) signaling and the activation of Rac GTPases. Research has shown that cholesterol sulfate can inhibit the initial critical step of T-cell activation, which is the phosphorylation of the CD3 immunoreceptor tyrosine-based activation motifs (ITAMs). nih.govh1.co It appears to achieve this by disrupting TCR multimers, potentially by displacing cholesterol which is known to bind to the TCRβ subunit. frontiersin.orgnih.govfrontiersin.org This suggests that cholesterol sulfate acts as an intrinsic regulator of T-cell signaling and thymocyte development. nih.gov

In another facet of immune modulation, cholesterol sulfate has been identified as a direct inhibitor of the dedicator of cytokinesis protein 2 (DOCK2). nih.govelsevierpure.com DOCK2 is a guanine (B1146940) nucleotide exchange factor (GEF) that is crucial for the activation of the Rho GTPase Rac, a key process in leukocyte migration and activation. nih.govnih.govfrontiersin.orgsemanticscholar.org Cholesterol sulfate binds to the catalytic domain of DOCK2, suppressing its GEF activity and thereby inhibiting DOCK2-mediated Rac activation and subsequent leukocyte migration. nih.gov This inhibitory action contributes to the establishment of immunosuppressive microenvironments in certain tissues, such as the eye. nih.govelsevierpure.com

Intracellular Cholesterol Sulfate Transport and Homeostasis

The movement and regulation of cholesterol sulfate within the cell are critical for maintaining cellular health. This process involves a coordinated effort of various proteins and transport systems that ensure this sterol is correctly localized and its concentration is finely tuned.

Role of Niemann–Pick disease type C2 (NPC2) Protein in Cholesterol Transport

The Niemann–Pick disease type C2 (NPC2) protein plays a crucial role in the intracellular transport of cholesterol and its derivatives, including cholesterol sulfate. pnas.orgnih.gov NPC2 is a soluble lysosomal protein that binds to cholesterol. nih.govdal.camdpi.com In the acidic environment of the lysosome, NPC2 facilitates the movement of cholesterol. nih.gov

Mutations in the NPC2 gene lead to Niemann-Pick disease type C, a rare inherited disorder characterized by the accumulation of cholesterol and other lipids within lysosomes. youtube.comyoutube.com This accumulation highlights the essential function of NPC2 in cholesterol egress from this organelle. nih.gov Research has shown that NPC2 can bind to a variety of sterol molecules, including cholesterol sulfate. pnas.orgnih.gov

The transport process involves NPC2 binding cholesterol within the lysosome and transferring it to the NPC1 protein, a large transmembrane protein located in the lysosomal membrane. dal.cayoutube.com This "hydrophobic hand-off" model suggests that NPC2 acts as a shuttle, delivering cholesterol to NPC1 for its subsequent export from the lysosome. pnas.org Studies have demonstrated that NPC2 significantly accelerates the rate of cholesterol transfer to and from membranes, a process that is enhanced by the unique lysosomal phospholipid, lyso-bisphosphatidic acid (LBPA). nih.govnih.gov

| Feature | Description | Key Findings |

|---|---|---|

| Function | Binds and transports cholesterol and its derivatives, including cholesterol sulfate, out of lysosomes. pnas.orgnih.govnih.govdal.camdpi.com | Mutations in the NPC2 gene cause Niemann-Pick disease type C, leading to lysosomal cholesterol accumulation. youtube.comyoutube.com |

| Mechanism | Acts as a soluble shuttle, binding cholesterol in the lysosomal lumen and transferring it to the membrane-bound NPC1 protein. dal.cayoutube.compnas.org | The transfer is accelerated by the lysosomal phospholipid LBPA. nih.govnih.gov |

| Binding Specificity | Binds a range of sterols, including cholesterol, cholesterol precursors, plant sterols, some oxysterols, and cholesterol sulfate. nih.gov | Does not bind to various glycolipids, phospholipids, or fatty acids. nih.gov |

Involvement of ATP-Binding Cassette Transporters (e.g., ABCA2)

ATP-binding cassette (ABC) transporters are a large family of proteins that utilize the energy from ATP hydrolysis to move various substrates across cellular membranes. youtube.com Within this family, ABCA2 has been identified as a key regulator of cholesterol homeostasis, particularly in neuronal cells. nih.gov

ABCA2 is primarily located in the membranes of late endosomes and lysosomes and is highly expressed in the brain. nih.govnih.gov Its expression is responsive to cellular sterol levels, increasing when cholesterol levels are low and decreasing when they are high. aacrjournals.org Overexpression of ABCA2 has been shown to reduce total, free, and esterified cholesterol levels. nih.gov It appears to play a role in sequestering cholesterol within the late endosome/lysosome compartment. nih.gov

| Feature | Description | Key Findings |

|---|---|---|

| Function | Regulates cholesterol homeostasis, particularly in neuronal cells. nih.gov | Overexpression reduces cellular cholesterol levels. nih.gov |

| Localization | Primarily in the membranes of late endosomes and lysosomes. nih.gov | Highly expressed in the brain. nih.gov |

| Regulation | Expression is regulated by cellular sterol levels. aacrjournals.org | Elevated expression in response to agents that cause lysosomal cholesterol accumulation. aacrjournals.org |

Mechanisms of Sterol Carrier Protein-Mediated Transport (e.g., STARD3, STARD4)

Sterol carrier proteins, particularly those containing a StAR-related lipid transfer (START) domain, are crucial for the non-vesicular transport of sterols between organelles. nih.govnih.gov STARD3 (also known as MLN64) and STARD4 are two such proteins implicated in intracellular cholesterol transport. nih.govwikipedia.org

STARD3 is an endosomally-located protein that has been shown to create contact sites between the endoplasmic reticulum (ER) and endosomes. nih.govembopress.org It facilitates the transport of cholesterol from the ER to endosomes. nih.govembopress.org This function depends on both its lipid transfer activity and its ability to form these membrane contact sites. embopress.org In vitro studies have shown that STARD3, in conjunction with its ER-anchored partner VAP, forms an efficient cholesterol transport machine. nih.gov

STARD4 is a soluble protein that is highly efficient at transporting sterols between membranes. nih.govnih.gov Its expression is regulated by cellular cholesterol levels. nih.gov Overexpression of STARD4 enhances the transport of sterol to the endocytic recycling compartment and the ER, while its silencing leads to an increase in cellular cholesterol levels. nih.govnih.gov STARD4 is believed to act as a cholesterol shuttle, contributing to the equilibration of cholesterol among various organelles. nih.gov

| Protein | Function | Mechanism |

|---|---|---|

| STARD3 | Mediates cholesterol transport from the endoplasmic reticulum to endosomes. nih.govembopress.org | Creates ER-endosome contact sites and utilizes its lipid transfer domain. nih.govembopress.org |

| STARD4 | Facilitates the efficient transport of sterols between membranes, including the endocytic recycling compartment and the ER. nih.govnih.gov | Acts as a soluble sterol shuttle, with its expression regulated by cellular cholesterol levels. nih.govnih.gov |

Mechanisms of Sulfate Anion Transport Across Lipid Bilayers

The transport of the highly hydrophilic sulfate anion across lipid bilayers is a challenging process due to its charge and hydration energy. rsc.org Unlike cholesterol, which can passively diffuse across membranes to some extent, sulfate requires specialized transporters. nih.gov

The SLC26 family of anion transporters includes members that are responsible for the Na+-independent transport of sulfate across the plasma membrane. nih.gov These proteins act as antiporters or exchangers, moving sulfate in or out of the cell in exchange for other anions. nih.gov

The presence of cholesterol sulfate itself can influence the properties of the lipid bilayer. Studies have shown that cholesterol sulfate can fluidize the sterol fraction of the stratum corneum lipid phase, leading to increased permeability. nih.gov It also decreases the lipid packing density and increases the permeability of phospholipid bilayers to a greater extent than cholesterol. nih.gov This is attributed to the polar sulfate group, which causes cholesterol sulfate to reside closer to the aqueous environment at the membrane surface. nih.govmdpi.com While cholesterol generally decreases the permeability of lipid membranes to small molecules like carbon dioxide, the fluidizing effect of cholesterol sulfate suggests a different impact on membrane transport. biorxiv.org The development of synthetic anion transporters is an active area of research, aiming to create molecules that can facilitate the transport of anions like sulfate across lipid bilayers. rsc.orgrsc.orgchemrxiv.org

Physiological Roles of Cholesterol Sulfate in Specific Biological Systems

Epidermal Homeostasis and Barrier Function

Cholesterol sulfate (B86663) is a critical signaling molecule in the epidermis, essential for the proper development and function of the skin barrier. nih.govmdpi.com Its synthesis and degradation are tightly regulated within the different layers of the epidermis, forming a "cholesterol sulfate cycle" that governs differentiation, lipid organization, and desquamation. nih.govnih.gov

The concentration of cholesterol sulfate increases as keratinocytes differentiate, suggesting it is not merely a byproduct but an active participant in the process. nih.govnih.gov The synthesis of cholesterol sulfate is closely linked to squamous differentiation in human epidermal keratinocytes. nih.govcapes.gov.br This accumulation parallels the increase in transglutaminase activity and the cell's competence to form the cornified envelope, a tough, insoluble protein structure on the exterior of terminally differentiated keratinocytes. nih.gov

Cholesterol sulfate stimulates keratinocyte differentiation through several molecular pathways:

Protein Kinase C (PKC) Activation: It activates the η isoform of PKC, which in turn promotes the phosphorylation of structural proteins and enhances cornified envelope formation. nih.gov

Transcriptional Regulation: It acts as a transcriptional regulator for genes encoding key components of the cornified envelope, such as transglutaminase 1 (TGM1) and involucrin. nih.govnih.gov This regulation is mediated through an AP-1 binding site in the promoter region of these genes. nih.gov

Filaggrin and RORα Induction: It induces the expression of filaggrin, a protein crucial for bundling keratin (B1170402) filaments, by inducing and acting as a ligand for the nuclear receptor RORα. nih.gov

Studies have shown that adding cholesterol sulfate to keratinocyte cultures stimulates their differentiation, while inhibiting its synthesis leads to a decrease in differentiation markers like involucrin. nih.govnih.gov

Table 1: Mechanisms of Cholesterol Sulfate in Keratinocyte Differentiation

| Mechanism | Target | Outcome |

|---|---|---|

| PKC Activation | η isoform of Protein Kinase C | Phosphorylation of epidermal structural proteins, increased cornified envelope formation. nih.gov |

| Transcriptional Regulation | Transglutaminase 1 (TGM1), Involucrin | Increased expression of key cornified envelope proteins. nih.govnih.govnih.gov |

| Nuclear Receptor Activation | RORα | Induction of filaggrin expression. nih.gov |

The stratum corneum, the outermost layer of the epidermis, has a unique lipid matrix composed primarily of ceramides, free fatty acids, and cholesterol, which is responsible for the skin's barrier function. nih.govresearchgate.netopendermatologyjournal.com These lipids are organized into two distinct lamellar phases with periodicities of approximately 6 nm and 13 nm. nih.govnih.gov Cholesterol sulfate plays a crucial role in stabilizing this intricate lipid architecture. nih.gov

Research indicates that cholesterol sulfate is necessary to dissolve cholesterol within the lamellar phases, preventing the formation of separate cholesterol crystals. nih.govnih.gov This action helps to maintain the stability and integrity of the lipid layers. nih.gov Furthermore, the presence of cholesterol sulfate influences the phase behavior of the lipid mixture, promoting the formation of the 13 nm lamellar phase, which is critical for barrier function. nih.gov A decrease in cholesterol sulfate content in the upper layers of the stratum corneum is thought to destabilize the lipid lamellae, which may facilitate the process of desquamation (shedding of dead skin cells). nih.gov

Transglutaminase 1 (TGM1) is a key enzyme in the formation of the cornified envelope, responsible for cross-linking various structural proteins. nih.govnih.gov Cholesterol sulfate directly influences the activity and expression of this vital enzyme.

Studies demonstrate that cholesterol sulfate acts as a transcriptional activator for the TGM1 gene in normal human keratinocytes. nih.govnih.gov Treating keratinocytes with cholesterol sulfate leads to a dose- and time-dependent increase in TGM1 activity and mRNA levels. nih.gov However, the interaction is complex. While physiological levels of cholesterol sulfate promote TGM1 expression, supraphysiological concentrations, such as those found in X-linked ichthyosis, can interfere with its function. nih.govnih.gov At excessively high membrane concentrations, cholesterol sulfate can inhibit the cross-linking and ester bond formation catalyzed by TGM1, instead diverting its activity toward the hydrolysis of glutamine residues. nih.gov This suggests that a precise balance of cholesterol sulfate is necessary for proper TGM1 function and cornified envelope assembly. nih.gov

Reproductive Physiology

Cholesterol sulfate is a significant component of sperm cell membranes and plays a dual role in regulating male fertility, particularly in the processes of capacitation and the acrosome reaction. mdpi.comnih.gov

Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to become competent to fertilize an egg. oup.comoup.com A key event in capacitation is the efflux of cholesterol from the sperm plasma membrane, which increases membrane fluidity. oup.comoup.comimrpress.com

Cholesterol sulfate acts as a membrane stabilizer, and its presence in the sperm membrane is thought to prevent premature capacitation. nih.govimrpress.comnih.gov It accumulates in the sperm membrane, particularly over the acrosomal region, during epididymal transit. imrpress.comnih.gov This accumulation is believed to inhibit enzymes and stabilize the membrane, maintaining the sperm in an uncapacitated state. nih.gov The removal of cholesterol, and presumably the cleavage of the sulfate moiety from cholesterol sulfate by sulfatases in the female reproductive tract, is a critical trigger for the cascade of events leading to capacitation and the acrosome reaction—the fusion of the sperm and acrosomal membranes to release enzymes necessary for fertilization. nih.govnih.gov

Conversely, adding cholesterol sulfate to capacitated sperm can inhibit their ability to undergo the acrosome reaction and penetrate the zona pellucida, further supporting its role as a decapacitating factor. imrpress.comnih.gov

The dynamic nature of the sperm plasma membrane is essential for its function. Cholesterol sulfate is a key modulator of these dynamics. imrpress.com It is an anionic lipid that contributes to the net negative charge of the sperm surface. imrpress.com

As a component of the plasma membrane, cholesterol sulfate influences membrane fluidity and stability. nih.govimrpress.com It is sequestered mainly in the plasma membrane of the head and midpiece of the sperm. imrpress.comnih.gov The stabilizing effect of cholesterol sulfate helps protect the sperm membrane during its transit through the male and female reproductive tracts. imrpress.comnih.gov Recent lipidomic studies have shown that higher levels of cholesterol sulfate in sperm membranes are negatively correlated with sperm motility and normal morphology, suggesting that an excess of this compound can be detrimental to sperm function. mdpi.com The precise regulation of cholesterol sulfate levels is therefore critical for maintaining the optimal membrane fluidity required for successful fertilization. imrpress.commdpi.com

Table 2: Summary of Cholesterol Sulfate's Role in Reproductive Physiology

| Process | Role of Cholesterol Sulfate | Impact on Sperm |

|---|---|---|

| Epididymal Maturation | Accumulates in sperm membrane. imrpress.comnih.gov | Stabilizes membrane, increases negative surface charge. imrpress.com |

| Sperm Capacitation | Acts as a membrane stabilizer and enzyme inhibitor. nih.govnih.gov | Prevents premature capacitation; its removal is a trigger for capacitation. nih.govnih.gov |

| Acrosome Reaction | Inhibits responsiveness to inducers. nih.gov | Prevents premature acrosome reaction. nih.gov |

| Sperm Motility | High levels are negatively correlated with motility. mdpi.com | Impairs sperm movement. mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cholesterol Sulfate (sodium salt) |

| Cholesterol |

| Involucrin |

| Filaggrin |

| Ceramides |

| Free Fatty Acids |

| Glutamine |

Hematopoiesis and Hemostasis

Cholesterol sulfate plays a multifaceted role in the formation and regulation of blood components, influencing everything from the structural integrity of red blood cells to the complex cascade of blood coagulation.

Maintenance of Erythrocyte Membrane Stability

Cholesterol sulfate is a crucial component of the red blood cell (RBC) membrane, where it contributes to its stability and function. nih.govmdpi.com Research has shown that cholesterol sulfate has a biphasic effect on the thermostability of human erythrocytes. nih.gov At a concentration of 1 x 10⁻⁵ M, it protects RBCs from temperature-induced lysis. nih.gov However, at both lower (0.4 x 10⁻⁵ M) and higher (4-8 x 10⁻⁵ M) concentrations, it increases the fragility of the cells. nih.gov This stabilizing effect at specific concentrations is attributed to the amphipathic nature of cholesterol sulfate, which allows it to link hydrophilic and lipophilic domains within the cell membrane, thereby increasing the order of the lipid bilayer. nih.gov

Furthermore, cholesterol sulfate has been demonstrated to stabilize the normal biconcave shape of human erythrocytes, a critical factor for their deformability and circulation. researchgate.net In canine red blood cells, cholesterol sulfate has been shown to reduce hemolysis and enhance stability. researchgate.net Both the sulfate group and the hydrophobic side chain of cholesterol sulfate are essential for its biological activity in maintaining membrane integrity against hypotonic hemolysis at physiological concentrations. researchgate.net The presence of cholesterol sulfate in the erythrocyte membrane is vital, as cholesterol deficiency has been linked to impaired osmotic stability in cultured red blood cells. frontiersin.org

Table 1: Effect of Cholesterol Sulfate on Erythrocyte Thermostability

| Cholesterol Sulfate Concentration | Effect on Erythrocyte Stability at 51°C |

|---|---|

| 0.4 x 10⁻⁵ M | Increased fragility nih.gov |

| 1 x 10⁻⁵ M | Protection against lysis nih.gov |

Regulation of Coagulation Serine Proteases

Cholesterol sulfate acts as a physiological inhibitor of several serine proteases involved in the blood coagulation cascade. nih.govnih.gov Serine proteases are a family of enzymes crucial for processes like digestion, immune response, and blood clotting. sinobiological.com The coagulation cascade involves a series of reactions where inactive enzyme precursors (zymogens) are converted into active serine proteases. sinobiological.comumich.edu

Research has shown that cholesterol sulfate inhibits human thrombin, a key serine protease in the final steps of coagulation, in a non-competitive, allosteric manner. nih.gov The half-maximal inhibitory concentration (IC₅₀) for thrombin inhibition by cholesterol sulfate is 140.8 ± 21.8 μM. nih.gov The inhibitory action requires both the sulfate group and the hydrophobic side chain of the cholesterol sulfate molecule. nih.gov Furthermore, cholesterol sulfate also inhibits other serine proteases in the intrinsic coagulation pathway, including factors Xa, XIa, and XIIa. nih.gov This broad inhibitory profile suggests that cholesterol sulfate can function as an endogenous modulator of hemostasis. nih.gov

Table 3: Inhibitory Effects of Cholesterol Sulfate on Coagulation Serine Proteases

| Serine Protease | Inhibitory Effect of Cholesterol Sulfate |

|---|---|

| Thrombin | Non-competitive inhibition (IC₅₀ = 140.8 ± 21.8 μM) nih.gov |

| Factor Xa | Inhibition nih.gov |

| Factor XIa | Inhibition nih.gov |

Neurobiology and Brain Function

In the central nervous system, cholesterol sulfate exhibits protective effects and plays a role in regulating the metabolic processes that fuel neuronal activity.

Neuroprotective Effects and Oxidative Stress Mitigation

Cholesterol sulfate has demonstrated significant neuroprotective properties. nih.govnih.gov Studies have shown that it can attenuate cell death induced by glutamate (B1630785) and rotenone (B1679576) in hippocampal HT-22 cells. nih.gov This protective effect is associated with a decrease in glutamate-induced mitochondrial membrane potential collapse and a reduction in the production of reactive oxygen species (ROS). nih.gov The accumulation of ROS can lead to oxidative stress, a condition implicated in neurodegenerative diseases. mdpi.com

The neuroprotective mechanism of cholesterol sulfate may involve the activation of the Akt/Bcl-2 signaling pathway, which is known to promote cell survival. nih.govnih.gov By mitigating oxidative stress and activating pro-survival pathways, cholesterol sulfate helps to protect neurons from various insults. nih.gov It is important to note that cholesterol sulfate can serve as a precursor for the synthesis of other neuroprotective steroids like pregnenolone (B344588) sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS), which could also contribute to its observed effects. nih.govnih.gov

Modulation of Neuronal Metabolism and Energy Reserves

Cholesterol sulfate plays a role in modulating the energy metabolism of brain cells, particularly astrocytes. nih.govnih.gov Astrocytes are critical for providing energy substrates to neurons. nih.gov Research has shown that cholesterol sulfate can impact astrocyte metabolism by increasing mitochondrial phosphorylation, which is the process that generates the majority of cellular ATP. nih.govnih.gov

Specifically, treatment with cholesterol sulfate leads to an increase in ATP and glycogen (B147801) content in primary astrocytes. nih.govnih.gov Glycogen serves as an important energy reserve in the brain. nih.gov By enhancing mitochondrial function and boosting energy stores, cholesterol sulfate helps to ensure that neurons have an adequate supply of energy to maintain their function, especially during periods of high activity or metabolic stress. nih.govneurosciencenews.com This modulation of brain energy metabolism may also contribute to the neuroprotective effects of cholesterol sulfate. nih.gov

Table 4: Compounds Mentioned

| Compound Name |

|---|

| Cholesterol Sulfate (sodium salt) |

| Cholesterol |

| Cholesteryl acetate |

| Estrone (B1671321) |

| Estrone sulfate |

| ADP (Adenosine diphosphate) |

| Thrombin |

| Thromboxane B2 |

| Glutamate |

| Rotenone |

| Pregnenolone sulfate |

| Dehydroepiandrosterone sulfate (DHEAS) |

| ATP (Adenosine triphosphate) |

| Factor Xa |

| Factor XIa |

| Factor XIIa |

| Serotonin |

| Akt |

Influence on Neurosteroid Biosynthesis

Cholesterol sulfate is a pivotal player in the intricate process of neurosteroid biosynthesis within the brain. nih.gov Neurosteroids are a class of steroids synthesized de novo in the brain that can modulate neuronal activity. Cholesterol sulfate itself is considered a neurosteroid and also serves as a crucial precursor for the synthesis of other neuroactive steroids. nih.gov

Its synthesis from cholesterol is catalyzed by the sulfotransferase enzyme SULT2B1b. wikipedia.org Conversely, the enzyme steroid sulfatase (STS) can hydrolyze cholesterol sulfate back to cholesterol, creating a dynamic "cholesterol sulfate cycle" that regulates its availability and that of its downstream products. wikipedia.orgnih.gov This enzymatic balance is critical for maintaining appropriate levels of neurosteroids. An imbalance in this cycle, particularly a deficiency in STS, leads to an accumulation of cholesterol sulfate, a condition implicated in X-linked ichthyosis. wikipedia.orgnih.gov

The brain contains the necessary enzymatic machinery, including various cytochrome P450 enzymes, to convert cholesterol sulfate into other significant neurosteroids like pregnenolone sulfate and dehydroepiandrosterone sulfate (DHEAS). nih.gov This positions cholesterol sulfate at a key regulatory node in the neurosteroidogenic pathway, influencing the brain's capacity to produce these essential signaling molecules. nih.gov

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

Cholesterol sulfate has been identified as a modulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is essential for neuronal survival, differentiation, and synaptic plasticity. nih.gov BDNF exerts its effects by binding to its receptor, TrkB. nih.gov Studies suggest that cholesterol sulfate can initiate and enhance the BDNF/TrkB signaling pathway. nih.govresearchgate.net This interaction is crucial, as BDNF signaling is linked to cholesterol metabolism within neurons, and cholesterol itself plays a role in facilitating BDNF-induced TrkB activation. biorxiv.orgnih.gov

The regulatory influence of cholesterol sulfate on this pathway is significant for brain function. In experimental models, pretreatment with cholesterol sulfate has been shown to protect against lead-induced neuronal cell apoptosis by activating the BDNF signaling pathway, which in turn regulates cholesterol metabolism. nih.govx-mol.com This highlights the neuroprotective potential of cholesterol sulfate and its importance in maintaining neuronal health and function through its interaction with the BDNF pathway.

Immunomodulation

Cholesterol sulfate demonstrates significant immunomodulatory capabilities, primarily through its influence on T lymphocytes and the mitigation of inflammatory responses.

Inhibition of T Lymphocyte Activity and T-cell Receptor Signaling

Cholesterol sulfate acts as a natural inhibitor of T lymphocyte activation. nih.govnih.gov This is a critical function, as T cells are central to adaptive immune responses. nih.gov The primary mechanism for this inhibition is the disruption of the T-cell receptor (TCR) signaling pathway. nih.govh1.co

Regulation of Immune Cell Migration and Infiltration

Beyond inhibiting their activation, cholesterol sulfate also regulates the movement and infiltration of immune cells into tissues. nih.gov It has been shown to inhibit leukocyte migration. biorxiv.org This is achieved, in part, by suppressing the activity of DOCK2, a key protein that mediates the migration of immune cells like neutrophils. frontiersin.org By inhibiting DOCK2, cholesterol sulfate can limit the excessive accumulation of these cells at sites of inflammation, thereby preventing further tissue damage. frontiersin.orgnih.gov In vivo experiments have demonstrated that T cells treated with cholesterol sulfate exhibit aberrant migration patterns. nih.govnih.gov

Role in Mitigating Inflammatory Responses (e.g., in colitis models)

The anti-inflammatory properties of cholesterol sulfate have been demonstrated in preclinical models of inflammatory conditions, such as dextran (B179266) sulfate sodium (DSS)-induced colitis, a model for inflammatory bowel disease. nih.govnih.gov In these models, dietary supplementation with cholesterol sulfate has been shown to alleviate the symptoms of colitis. nih.govresearchgate.net

The protective mechanism involves multiple actions. Cholesterol sulfate limits the recruitment of neutrophils to the inflamed gut mucosa by inhibiting the Rac activator DOCK2, thereby reducing excessive inflammation and facilitating tissue repair. nih.govnih.gov Furthermore, it contributes to healing the mucosal barrier by promoting cholesterol biosynthesis in the colonic epithelial cells. researchgate.netnih.gov This is achieved by activating the sterol regulatory element-binding protein 2 (SREBP2). nih.gov These findings underscore the therapeutic potential of cholesterol sulfate in managing inflammatory conditions like ulcerative colitis. nih.gov

Glucose and Lipid Metabolic Regulation

Cholesterol sulfate is an important metabolic regulator that influences both glucose and lipid homeostasis. nih.govnih.gov Studies have shown that cholesterol sulfate and its synthesizing enzyme, SULT2B1b, can inhibit hepatic gluconeogenesis, the process of producing glucose in the liver. nih.govnih.gov This is achieved by targeting the gluconeogenic factor hepatocyte nuclear factor 4α (HNF4α). nih.gov Treatment with cholesterol sulfate has been found to alleviate metabolic abnormalities in mouse models of obesity and type 2 diabetes. nih.govnih.gov

In relation to insulin (B600854), a key hormone in glucose regulation, plasma levels of cholesterol sulfate have been observed to be elevated in both human patients and mouse models of diabetes. nih.gov Cholesterol sulfate has a dual role in pancreatic β-cells, which produce insulin; it promotes their proliferation and protects them from apoptosis, thereby preserving β-cell mass, and it also supports insulin secretion machinery. nih.gov The interplay between glucose/insulin and cholesterol metabolism is complex, with glucose and insulin known to promote cholesterol biosynthesis. frontiersin.orgresearchgate.net

Regarding lipid metabolism, cholesterol sulfate can act as a natural agonist for the retinoic acid-related orphan receptor α (RORα), a nuclear receptor involved in metabolic regulation. nih.gov It has also been suggested that cholesterol sulfate may influence cholesterol biosynthesis by binding to Niemann-Pick type C2 protein and activating SREBP2. researchgate.netnih.gov

Impact on Hepatic Gluconeogenesis

Cholesterol sulfate has been identified as a significant inhibitor of hepatic gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. nih.govnih.gov Research has demonstrated that cholesterol sulfate can suppress this process in the liver, which is crucial for maintaining glucose homeostasis. nih.gov

In studies using mouse hepatoma cells (Hepa1-6) and human primary hepatocytes, treatment with cholesterol sulfate was found to substantially inhibit forskolin-stimulated glucose production. nih.govresearchgate.net This inhibition is mediated, at least in part, by the downregulation of key gluconeogenic enzymes. Specifically, cholesterol sulfate treatment leads to a dose-dependent reduction in the mRNA expression of Glucose-6-phosphatase (G6pase) and Phosphoenolpyruvate carboxykinase (Pepck). nih.govresearchgate.net

The mechanism behind this inhibitory effect involves the targeting of Hepatocyte Nuclear Factor 4α (HNF4α), a critical transcription factor for gluconeogenic gene expression. nih.govnih.gov Cholesterol sulfate and its synthesizing enzyme, SULT2B1b, suppress the expression of acetyl-CoA synthetase, leading to decreased acetylation and subsequent nuclear exclusion of HNF4α. nih.govtandfonline.com This action effectively dampens the gluconeogenic process. Animal studies have corroborated these cellular findings, showing that administration of cholesterol sulfate or transgenic overexpression of SULT2B1b in the liver of diet-induced obese and leptin-deficient mice resulted in inhibited hepatic gluconeogenesis and improved metabolic parameters. nih.govtandfonline.com

Table 1: Effect of Cholesterol Sulfate on Gluconeogenesis in Hepatic Cells

| Cell Type | Treatment | Key Findings | Reference |

|---|---|---|---|

| Hepa1-6 (mouse hepatoma) | 5 µM Cholesterol Sulfate for 24h | Substantially inhibited forskolin-stimulated glucose production. | nih.govresearchgate.net |

| Hepa1-6 (mouse hepatoma) | 2.5 µM and 5 µM Cholesterol Sulfate for 24h | Dose-dependent inhibition of G6pase and Pepck mRNA expression. | nih.govresearchgate.net |

| Human Primary Hepatocytes | 5 µM Cholesterol Sulfate for 24h | Inhibited forskolin-responsive glucose production. | nih.gov |

Regulation of β-Cell Mass and Function (in animal models)

Cholesterol sulfate plays a protective role in pancreatic β-cells, which are responsible for producing and secreting insulin. Studies in animal models of diabetes have revealed that cholesterol sulfate can preserve β-cell mass and enhance their function. nih.govnih.gov

In a low-dose streptozotocin (B1681764) (STZ)-induced diabetic mouse model, administration of cholesterol sulfate was shown to attenuate diabetes. nih.govnih.gov The underlying mechanisms for this protective effect are multifaceted. Cholesterol sulfate was found to promote the proliferation of β-cells and protect them from apoptosis (programmed cell death) under stressful conditions, thereby helping to maintain a healthy β-cell population. nih.gov

Furthermore, cholesterol sulfate supports the function of these cells by maintaining the expression of glucose transporter-2 (GLUT2) and preserving mitochondrial integrity. nih.gov This leads to reduced generation of reactive oxygen species (ROS) and increased production of ATP, the cell's primary energy currency. nih.gov These actions collectively ensure that the insulin secretion machinery within the islets can function adequately. nih.gov Research has also indicated that plasma levels of cholesterol sulfate are significantly elevated in both diabetic mice and humans, suggesting a potential compensatory response to the disease state. nih.gov

Table 2: Effects of Cholesterol Sulfate on Pancreatic β-Cells in Animal Models

| Animal Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Low-dose STZ-induced diabetic mice | Attenuated diabetes. | Promoted β-cell proliferation and protected against apoptosis, preserving β-cell mass. | nih.govnih.gov |

| Isolated mouse islets and INS-1 β-cell line | Supported insulin secretion. | Maintained GLUT2 expression, preserved mitochondrial integrity, reduced ROS, and increased ATP production. | nih.gov |

Influence on Cholesterol Homeostasis and Synthesis Pathways

Cholesterol sulfate acts as a negative regulator of cellular cholesterol homeostasis through multiple mechanisms, effectively reducing intracellular cholesterol levels. nih.govelsevierpure.com It targets both the synthesis of new cholesterol and the uptake of cholesterol from external sources. nih.gov

One of the primary ways cholesterol sulfate inhibits cholesterol synthesis is by promoting the proteasomal degradation of HMG-CoA reductase (HMGCR). nih.govelsevierpure.com It achieves this by enhancing the ubiquitination of HMGCR, a process mediated by insulin-induced gene (INSIG) proteins, which marks the enzyme for destruction. nih.gov

In addition to inhibiting synthesis, cholesterol sulfate also blocks the endocytosis of the low-density lipoprotein (LDL) receptor. nih.govelsevierpure.com This action reduces the uptake of LDL cholesterol (LDL-C), a major source of cholesterol for cells. nih.gov

Furthermore, cholesterol sulfate suppresses the proteolytic activation of sterol regulatory element-binding protein 2 (SREBP2). nih.govelsevierpure.com SREBP2 is a master transcription factor that governs the expression of genes involved in both cholesterol synthesis and uptake. nih.gov By inhibiting SREBP2 activation, cholesterol sulfate provides an additional layer of control over cellular cholesterol levels. nih.gov These findings from in vitro and in vivo models highlight the comprehensive role of cholesterol sulfate in modulating cholesterol metabolism by simultaneously targeting synthesis, uptake, and a key transcriptional feedback loop. nih.gov

Table 3: Mechanisms of Cholesterol Sulfate in Regulating Cholesterol Homeostasis

| Regulatory Action | Target Molecule/Process | Outcome | Reference |

|---|---|---|---|

| Inhibition of Cholesterol Synthesis | HMG-CoA Reductase (HMGCR) | Promotes proteasomal degradation of HMGCR. | nih.govelsevierpure.com |

| Inhibition of Cholesterol Uptake | Low-Density Lipoprotein (LDL) Receptor Endocytosis | Blocks LDL receptor endocytosis, reducing LDL-C uptake. | nih.govelsevierpure.com |

| Transcriptional Regulation | Sterol Regulatory Element-Binding Protein 2 (SREBP2) | Suppresses the proteolytic activation of SREBP2. | nih.govelsevierpure.com |

Compound Names Mentioned:

Acetyl-CoA synthetase

Cholesterol

Cholesterol sulfate

Forskolin

Glucose-6-phosphatase (G6pase)

HMG-CoA reductase (HMGCR)

Phosphoenolpyruvate carboxykinase (Pepck)

Streptozotocin (STZ)

Pathophysiological Implications of Cholesterol Sulfate Dysregulation

Inherited Metabolic Disorders: X-Linked Ichthyosis

X-linked ichthyosis (XLI) is a prominent example of a genetic disorder directly caused by the dysregulation of cholesterol sulfate (B86663) metabolism. orpha.netnih.gov This condition, primarily affecting males, is characterized by the accumulation of dry, polygonal scales on the skin. orpha.netstatpearls.com

XLI is a recessive, nonsyndromic genetic skin disorder resulting from mutations or deletions in the steroid sulfatase (STS) gene, located on the X chromosome (Xp22.3). orpha.netnih.govgeneskin.org The STS gene encodes the enzyme steroid sulfatase, which is crucial for the hydrolysis of steroid sulfates. orpha.netgeneskin.org Inactivating mutations, which can include complete or partial gene deletions as well as point mutations, lead to a deficiency or complete loss of steroid sulfatase activity. nih.govdermnetnz.org While the majority of cases (around 90%) involve complete deletions of the STS gene, other mutations can also be causative. dermnetnz.orgaltmeyers.org As an X-linked recessive trait, it predominantly manifests in males who inherit the mutated gene from their carrier mothers. orpha.netdermnetnz.org

The deficiency of steroid sulfatase in XLI disrupts the normal balance of cholesterol and cholesterol sulfate in the epidermis. dermnetnz.org Steroid sulfatase is responsible for converting cholesterol sulfate back to cholesterol, a process essential for the proper maturation of the skin's barrier. researchgate.net In the absence of functional steroid sulfatase, cholesterol sulfate accumulates in the stratum corneum, the outermost layer of the skin. orpha.netgeneskin.org This leads to a significantly elevated ratio of cholesterol sulfate to cholesterol. researchgate.net In patients with XLI, cholesterol sulfate levels can be increased by as much as tenfold, while cholesterol levels are reduced by up to 50%. nih.gov This accumulation is not limited to the skin, as increased levels of cholesterol sulfate are also found in the plasma, primarily within the low-density lipoprotein (LDL) fraction. nih.gov

The altered lipid composition in the stratum corneum of XLI patients directly contributes to the characteristic skin abnormalities. The accumulation of cholesterol sulfate disrupts the formation and function of the epidermal permeability barrier. geneskin.orgresearchgate.netnih.gov This leads to increased transepidermal water loss, a hallmark of a defective skin barrier. youtube.com The excess cholesterol sulfate is thought to interfere with the normal organization of the lipid lamellae in the extracellular spaces of the stratum corneum, leading to phase separation and a less stable barrier structure. nih.govnih.gov

Furthermore, the high levels of cholesterol sulfate inhibit the activity of epidermal serine proteases. orpha.net These enzymes are necessary for the breakdown of corneodesmosomes, the protein structures that hold corneocytes (the cells of the stratum corneum) together. geneskin.org The inhibition of these proteases results in decreased desquamation, or shedding, of corneocytes, leading to their retention and the formation of the visible, adherent scales characteristic of ichthyosis. orpha.netgeneskin.org This process is known as retention hyperkeratosis. orpha.net The combination of a defective permeability barrier and impaired desquamation gives rise to the dry, scaly skin phenotype of XLI. orpha.netgeneskin.orgresearchgate.net

| Condition | Key Genetic Factor | Primary Biochemical Abnormality | Resulting Skin Phenotype |

| X-Linked Ichthyosis | Mutations/deletions in the STS gene orpha.netnih.gov | Accumulation of cholesterol sulfate and decreased cholesterol in the stratum corneum nih.gov | Defective skin barrier, retention hyperkeratosis, and visible scaling orpha.netgeneskin.org |

Metabolic Syndrome and Related Conditions

Emerging research suggests that cholesterol sulfate also plays a role in the pathophysiology of metabolic syndrome and related conditions, such as diabetes mellitus and atherosclerosis.

Studies in animal models of diabetes have revealed alterations in cholesterol and cholesterol sulfate metabolism. In streptozotocin (B1681764) (STZ)-induced diabetic mice, a model that mimics certain aspects of type 2 diabetes, plasma levels of cholesterol sulfate were found to be significantly elevated. nih.gov Interestingly, therapeutic administration of cholesterol sulfate in this mouse model was shown to partially alleviate diabetes. nih.gov The proposed protective mechanisms include the promotion of pancreatic β-cell proliferation and protection against apoptosis, which helps to preserve β-cell mass. nih.gov Furthermore, cholesterol sulfate appeared to support the function of glucose transporter-2 (GLUT2) and maintain mitochondrial integrity, leading to reduced reactive oxygen species (ROS) generation and increased ATP production, thereby improving insulin (B600854) secretion. nih.gov In other animal models of diabetes, such as diabetic Chinese hamsters and db/db mice, an increase in cholesterol synthesis has been observed, particularly in the intestines and liver. nih.gov These findings suggest a complex and potentially adaptive role for cholesterol sulfate in the context of diabetes.

Cholesterol sulfate has been identified as a component of atherosclerotic lesions in human aortas. nih.gov Research has shown that platelets adhere to cholesterol sulfate in a concentration-dependent manner, an interaction that is specific to the cholesterol sulfate molecule and does not occur with cholesterol or other sulfated steroids. nih.gov This adhesion of platelets to cholesterol sulfate may contribute to the prothrombotic potential of atherosclerotic plaques. nih.gov

Associations with Hypercholesterolemia and Liver Cirrhosis

Dysregulation of cholesterol sulfate (CS) has been observed in certain metabolic and liver disorders. Specifically, elevated plasma concentrations of CS have been identified in patients with liver cirrhosis and hypercholesterolemia. nih.govsigmaaldrich.com

In individuals with liver cirrhosis, plasma CS levels were found to be significantly higher compared to healthy control subjects (444.6 +/- 51.7 micrograms/dL vs. 253.0 +/- 24.6 micrograms/dL). nih.govsigmaaldrich.com This increase in CS occurred despite lower, though not statistically significant, levels of other lipids in cirrhotic patients. nih.govsigmaaldrich.com Interestingly, there was no correlation found between the levels of CS and sulfated bile acids in these patients. nih.govsigmaaldrich.com

Similarly, subjects with hypercholesterolemia also exhibited higher plasma CS levels (413.7 +/- 44.5 micrograms/dL). nih.govsigmaaldrich.com However, a key distinction lies in the ratio of CS to total cholesterol (TC). In patients with liver cirrhosis, this ratio was significantly higher than in those with hypercholesterolemia (3.31 +/- 0.63 x 10⁻³ vs. 1.44 +/- 0.11 x 10⁻³). nih.govsigmaaldrich.com In contrast, the CS/TC ratio in hypercholesterolemic individuals was comparable to that of healthy controls, with CS constituting approximately 0.14% of the total cholesterol concentration. nih.govsigmaaldrich.com

The enzyme responsible for cholesterol sulfation, SULT2B1b, is expressed in various tissues, including the liver. nih.gov The dysregulation of hepatic cholesterol metabolism is a known factor in the severity of nonalcoholic fatty liver disease. nih.gov

Table 1: Plasma Cholesterol Sulfate Levels in Different Conditions

| Condition | Mean Plasma CS Level (μg/dL) | Standard Error of the Mean (μg/dL) |

| Liver Cirrhosis | 444.6 | 51.7 |

| Hypercholesterolemia | 413.7 | 44.5 |

| Healthy Controls | 253.0 | 24.6 |

Data sourced from studies on plasma CS concentrations. nih.govsigmaaldrich.com

Neurological Disorders

Involvement in Alzheimer's Disease Pathogenesis

Emerging evidence points to the involvement of cholesterol sulfate in the complex pathogenesis of Alzheimer's disease (AD). nih.gov The hallmark pathologies of AD are the extracellular accumulation of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govnih.gov

Astrocytes, a type of glial cell in the brain, play a role in this process. The enzyme SULT2B1b, located in astrocytes, catalyzes the conversion of cholesterol to CS. nih.gov This CS is then transported to neurons. nih.gov Research suggests that CS binds more tightly to Aβ peptides than cholesterol does. nih.gov An accumulation of CS in cell membrane plaques, at levels approximately 50 times higher than normal, has been shown to significantly accelerate the aggregation of Aβ into toxic plaques, which can further induce the aggregation of tau protein. nih.gov

Furthermore, CS has been found to differentially activate various isoforms of protein kinase C (PKC), a family of enzymes involved in cellular signaling. nih.gov Specifically, it can lead to substantial increases in the activity of PKCε, η, α, δ, and ζ. nih.gov Of note, PKCα and PKCδ are known to directly phosphorylate the tau protein. nih.gov This action by CS can exacerbate the hyperphosphorylation of tau and the formation of tau fibrils, contributing to the development of NFTs. nih.gov Therefore, targeting CS and its synthesizing enzyme, SULT2B1b, may offer new avenues for understanding and potentially treating Alzheimer's disease. nih.gov

Implications in Neurotoxicity

Cholesterol sulfate has also been implicated in neurotoxic processes, particularly in the context of lead-induced neurotoxicity. Lead is a heavy metal known to cause significant harm to the nervous system, especially in infants. nih.gov

Studies using rat brain astrocyte cell lines (CTX cells) have shown that lead exposure leads to a dose-dependent accumulation of the metal within the cells and a corresponding decrease in cholesterol content. nih.govresearchgate.net This is accompanied by a reduction in the expression of proteins and genes related to cholesterol metabolism, such as SREBP2, LDLR, and HMGCR. nih.govresearchgate.net Furthermore, lead exposure has been observed to block the BDNF signaling pathway by down-regulating the expression of BDNF and TrkB proteins. nih.gov

Interestingly, pretreatment with cholesterol sulfate has been shown to counteract the detrimental effects of lead on these cells. nih.gov CS was found to be an effective remedy for lead-induced apoptosis, the imbalance in cholesterol metabolism, and the inhibition of the BDNF signaling pathway. nih.gov Further investigation revealed that the activation of the BDNF/TrkB signaling pathway, which can be initiated by CS, promotes the expression of cholesterol metabolism-related proteins and genes. nih.gov This suggests that CS may protect against lead-induced neurotoxicity by activating the BDNF/TrkB signaling pathway, which in turn regulates cholesterol metabolism and mitigates apoptosis. nih.gov

Altered Cholesterol Sulfate Levels in Schizophrenia

While direct studies on cholesterol sulfate levels in schizophrenia are limited, research has extensively documented alterations in general lipid profiles, which may have implications for CS homeostasis. Schizophrenia is associated with lipid disorders, including reduced high-density lipoprotein (HDL) cholesterol and elevated triglyceride levels. nih.gov These changes in lipid profiles are thought to affect clinical characteristics and disease severity. nih.gov